1-azido-2-chloro-4-iodobenzene
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Overview
Description
1-Azido-2-chloro-4-iodobenzene is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is characterized by the presence of azido, chloro, and iodo substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-chloro-4-iodobenzene can be synthesized through a multi-step process involving the introduction of azido, chloro, and iodo groups onto a benzene ring. One common method involves the diazotization of 2-chloro-4-iodoaniline followed by azidation. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-chloro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitro or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium iodide, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 2-chloro-4-iodoaniline.
Oxidation: Nitro derivatives of the original compound.
Scientific Research Applications
1-Azido-2-chloro-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-2-chloro-4-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The azido group can participate in click chemistry reactions, forming stable triazole rings. The chloro and iodo groups can undergo nucleophilic substitution, leading to the formation of diverse derivatives. These reactions are facilitated by the electron-withdrawing nature of the substituents, which activate the benzene ring towards nucleophilic attack.
Comparison with Similar Compounds
- 1-Azido-4-chloro-2-iodobenzene
- 1-Chloro-2-iodobenzene
- 1-Azido-2-iodobenzene
Uniqueness: 1-Azido-2-chloro-4-iodobenzene is unique due to the presence of all three substituents (azido, chloro, and iodo) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
85224-43-7 |
---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
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